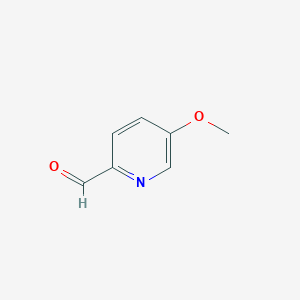

5-Methoxypicolinaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxypyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-10-7-3-2-6(5-9)8-4-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYUCLSCBVSTAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634276 | |

| Record name | 5-Methoxypyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22187-96-8 | |

| Record name | 5-Methoxypyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Formyl-5-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Methoxypicolinaldehyde: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxypicolinaldehyde, a substituted pyridine derivative, is a versatile building block in organic synthesis. Its unique electronic and steric properties, arising from the interplay between the electron-donating methoxy group and the electron-withdrawing aldehyde function on the pyridine ring, make it a valuable precursor for a wide range of heterocyclic compounds. This guide provides an in-depth overview of its chemical and physical properties, established synthetic routes, and its applications, particularly in the realm of medicinal chemistry and drug discovery.

Core Chemical Identity and Properties

This compound is identified by the CAS Number 22187-96-8 .[1][2][3][4][5][6] It is also known by its systematic name, 5-methoxypyridine-2-carboxaldehyde.[1][7] The fundamental properties of this compound are summarized in the table below, providing a crucial foundation for its use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 22187-96-8 | [1][2][3][4][5][6] |

| Molecular Formula | C₇H₇NO₂ | [1][3][4][5][6] |

| Molecular Weight | 137.14 g/mol | [1][3][5][8] |

| Appearance | White to off-white solid | [3] |

| Boiling Point | 248.4 ± 20.0 °C (Predicted) | [3][4] |

| Density | 1.159 ± 0.06 g/cm³ (Predicted) | [3][4] |

| pKa | 3.16 ± 0.10 (Predicted) | [3][4] |

| Flash Point | 104.014 °C | [4] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [3][4][5] |

Spectroscopic Characterization: A Chemist's Fingerprint

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.[9][10][11][12][13] While specific spectra are proprietary to suppliers, the expected signatures are predictable.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is expected to show distinct signals for the aromatic protons on the pyridine ring, the aldehyde proton (typically a singlet in the range of 9-10 ppm), and a singlet for the methoxy group protons around 3-4 ppm. The coupling patterns of the aromatic protons provide definitive information about the substitution pattern. ¹³C NMR would show characteristic peaks for the carbonyl carbon of the aldehyde, the aromatic carbons, and the methoxy carbon.

-

Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong absorption band for the C=O stretch of the aldehyde group, typically found in the region of 1680-1715 cm⁻¹. Other key absorbances would include C-H stretches for the aromatic and methyl groups, and C-O stretching for the methoxy ether linkage.[9][10][11]

-

Mass Spectrometry (MS) : Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (137.14 g/mol ). The fragmentation pattern can provide further structural information.[10][11]

Synthesis and Reactivity

The primary synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable precursor. A commonly employed method is the reaction of 5-fluoropicolinaldehyde with sodium methoxide in methanol.[3][8]

Experimental Protocol: Synthesis from 5-Fluoropicolinaldehyde

This protocol is based on a general procedure found in the literature.[3][8]

Materials:

-

5-Fluoropicolinaldehyde

-

Sodium Methoxide

-

Methanol (anhydrous)

-

Ethyl acetate

-

Hexane

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 5-fluoropicolinaldehyde (1.0 eq) in anhydrous methanol.

-

Add sodium methoxide (1.5 eq) to the solution.

-

Heat the reaction mixture to 55 °C and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any solid byproducts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a colorless oil or white solid.

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The aldehyde functionality of this compound serves as a versatile handle for a variety of chemical transformations, making it a valuable starting material for the synthesis of biologically active molecules.[14][15]

Role as a Chemical Building Block

The aldehyde group can undergo a wide range of reactions, including:

-

Reductive amination: To form substituted amines.

-

Wittig reaction: To form alkenes.

-

Aldol condensation: To form α,β-unsaturated ketones.

-

Grignard and organolithium additions: To form secondary alcohols.

-

Oxidation: To form the corresponding carboxylic acid.

-

Formation of imines, oximes, and hydrazones.

These transformations allow for the introduction of diverse functional groups and the construction of more complex molecular architectures, which is a key strategy in lead optimization during drug discovery.[14][15] The methoxy group, being an electron-donating group, can influence the reactivity of the pyridine ring and can also be a site for metabolic modification in vivo. The use of methoxy groups is a common strategy in drug design to improve pharmacokinetic properties.[16]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | 22187-96-8 [sigmaaldrich.com]

- 3. This compound CAS#: 22187-96-8 [m.chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. 22187-96-8|this compound|BLD Pharm [bldpharm.com]

- 6. a2bchem.com [a2bchem.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound | 22187-96-8 [chemicalbook.com]

- 9. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 10. lehigh.edu [lehigh.edu]

- 11. researchgate.net [researchgate.net]

- 12. LabXchange [labxchange.org]

- 13. m.youtube.com [m.youtube.com]

- 14. diposit.ub.edu [diposit.ub.edu]

- 15. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Application of Methoxy Polyethylene Glycols in Drug Discovery & Development | Blog [aurigeneservices.com]

synthesis of 5-Methoxypicolinaldehyde from 5-fluoropicolinaldehyde

An In-Depth Technical Guide to the Synthesis of 5-Methoxypicolinaldehyde from 5-Fluoropicolinaldehyde

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of this compound from 5-fluoropicolinaldehyde. This transformation is a classic example of a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern synthetic organic chemistry, particularly in the construction of functionalized heteroaromatic compounds for pharmaceutical and materials science applications. This document will delve into the underlying reaction mechanism, provide a field-proven, step-by-step laboratory procedure, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Introduction: The Strategic Importance of this compound

This compound is a valuable heterocyclic building block, characterized by the presence of an aldehyde and a methoxy group on a pyridine ring.[1] These functional groups offer versatile handles for further chemical modifications, making it a key intermediate in the synthesis of more complex molecules, including agrochemicals and active pharmaceutical ingredients (APIs). The strategic placement of the methoxy group can significantly influence the electronic properties and metabolic stability of derivative compounds.

The synthesis from 5-fluoropicolinaldehyde represents an efficient and reliable route. The high electronegativity of the fluorine atom activates the pyridine ring for nucleophilic attack, making it an excellent leaving group in SNAr reactions. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and well-documented method for the preparation of this important intermediate.

Reaction Principle: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The conversion of 5-fluoropicolinaldehyde to this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, specifically through an addition-elimination pathway.[2] This mechanism is distinct from electrophilic aromatic substitution and is facilitated by specific features of the substrate.

Pillars of Reactivity:

-

Electron-Deficient Aromatic System: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This effect is amplified by the presence of the strongly electron-withdrawing aldehyde group (-CHO) at the 2-position.

-

Activation of the Substitution Site: The electron-withdrawing nature of both the ring nitrogen and the para-aldehyde group significantly lowers the electron density at the C5 position, making it highly susceptible to attack by a nucleophile.

-

Good Leaving Group: The fluoride ion (F⁻) is an effective leaving group in SNAr reactions. Although it is a poor leaving group in SN1 and SN2 reactions, its high electronegativity strongly polarizes the C-F bond and stabilizes the transition state of the rate-determining addition step.

The reaction is initiated by the attack of the methoxide ion (CH₃O⁻), a potent nucleophile, on the electron-deficient carbon atom bearing the fluorine atom. This forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[3][4] This intermediate is resonance-stabilized, with the negative charge delocalized across the electron-withdrawing aldehyde group and the pyridine ring system. Aromaticity is subsequently restored by the expulsion of the fluoride ion, yielding the final product.

Sources

An In-Depth Technical Guide to 5-Methoxypicolinaldehyde for Advanced Research Applications

This guide provides a comprehensive technical overview of 5-Methoxypicolinaldehyde (CAS No. 22187-96-8), a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's structural elucidation, validated synthesis protocols, and its strategic application in the development of complex molecular architectures. We will explore the causality behind experimental choices, ensuring that the described methodologies are robust and reproducible.

Core Chemical Identity and Structural Elucidation

This compound is a substituted pyridine derivative, a class of compounds of immense interest due to the prevalence of the pyridine scaffold in pharmaceuticals and functional materials. Its unique combination of a nucleophilic methoxy group and an electrophilic aldehyde function on a pyridine ring makes it a versatile intermediate.

1.1. IUPAC Nomenclature and Chemical Identifiers

-

IUPAC Name : 5-methoxy-2-pyridinecarbaldehyde[1][2] or 5-methoxypyridine-2-carboxaldehyde[3][4]

-

Synonyms : 2-Formyl-5-methoxypyridine, Picolinaldehyde, 5-methoxy-[5]

1.2. Chemical Structure

The structure consists of a pyridine ring substituted at the 2-position with a formyl (aldehyde) group and at the 5-position with a methoxy group.

Caption: Chemical structure of this compound.

1.3. Physicochemical Properties

The properties of this compound are summarized below. These data are critical for determining appropriate reaction conditions, solvents, and purification methods.

| Property | Value | Source(s) |

| Molecular Weight | 137.14 g/mol | [3][5][6] |

| Appearance | Solid / Semi-solid | [2][4] |

| Boiling Point | 248.4 ± 20.0 °C (Predicted) | [5][6] |

| Density | 1.159 ± 0.06 g/cm³ (Predicted) | [5][6] |

| Flash Point | 104.0 °C | [5] |

| pKa | 3.16 ± 0.10 (Predicted) | [5] |

| LogP | 0.90 | [3][5] |

| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [5][7] |

1.4. Spectroscopic Signature for Structural Verification

Confirmation of the chemical structure post-synthesis is achieved through a combination of spectroscopic techniques.[8] Each method provides a unique piece of the structural puzzle.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is essential for confirming the proton environment. For this compound, the expected signals are:

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups.[10] The spectrum of this molecule would be characterized by:

-

A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretch of the aldehyde.

-

C-H stretching bands for the aromatic ring just above 3000 cm⁻¹ and for the methyl group just below 3000 cm⁻¹.

-

A distinct C-O stretching band for the methoxy ether linkage, typically found in the 1250-1000 cm⁻¹ region.

-

-

Mass Spectrometry (MS) : Mass spectrometry provides the molecular weight and fragmentation patterns.[11] High-resolution MS would confirm the molecular formula (C₇H₇NO₂) by providing a highly accurate mass-to-charge ratio for the molecular ion [M]⁺.[8]

Synthesis and Purification Protocol

The synthesis of this compound can be reliably achieved via nucleophilic aromatic substitution of an activated pyridine precursor. The following protocol is based on a common literature procedure.[6][9]

2.1. Synthesis via Nucleophilic Aromatic Substitution

This method is preferred for its high yield and operational simplicity. The underlying principle is the displacement of a good leaving group (fluoride) from an electron-deficient pyridine ring by a strong nucleophile (methoxide). The electron-withdrawing aldehyde group at the 2-position facilitates this substitution at the 5-position.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol:

-

Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-fluoropicolinaldehyde (1.0 eq) in anhydrous methanol.

-

Addition of Nucleophile : To the stirred solution, add sodium methoxide (1.5 eq) portion-wise. Causality Note: An excess of sodium methoxide is used to drive the reaction to completion. Methanol serves as both the solvent and the source of the methoxide nucleophile via equilibrium with the sodium salt.

-

Reaction Execution : Heat the reaction mixture to 55 °C and stir overnight. Causality Note: Moderate heating provides the necessary activation energy for the nucleophilic aromatic substitution without causing significant side reactions or solvent loss.

-

Reaction Quench and Filtration : After the reaction is complete (monitored by TLC), cool the mixture to room temperature. The resulting suspension is filtered to remove the sodium fluoride byproduct and any unreacted sodium methoxide. The filter cake is washed with a small amount of cold methanol.

-

Solvent Removal : The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : The crude residue is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 30-45% ethyl acetate).[6][9] Causality Note: This step separates the desired product from non-polar starting material and polar impurities, yielding the pure compound as a colorless oil with a reported yield of approximately 66%.[6][9]

2.2. Alternative Synthesis: Oxidation of (5-Methoxypyridin-2-yl)methanol

An alternative route involves the oxidation of the corresponding primary alcohol, (5-methoxypyridin-2-yl)methanol.[5]

-

Protocol : The alcohol is dissolved in a suitable solvent like chloroform and treated with an oxidizing agent such as manganese(IV) oxide (MnO₂). The reaction is typically stirred at room temperature for several hours.

-

Rationale : MnO₂ is a mild and selective oxidizing agent for converting allylic and benzylic-type alcohols to their corresponding aldehydes without over-oxidizing to a carboxylic acid. The heterocyclic alcohol substrate is sufficiently activated for this transformation. This method is advantageous when the alcohol precursor is more readily available than the fluoro-pyridine.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the reactivity of the aldehyde group, which serves as a handle for constructing more complex molecules.

3.1. Role as a Heterocyclic Building Block

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The aldehyde functionality allows for a wide range of subsequent chemical transformations:

-

Reductive Amination : To form substituted aminomethyl-pyridines.

-

Wittig Reaction : To create vinyl-pyridine derivatives.

-

Aldol and Knoevenagel Condensations : For carbon-carbon bond formation.

-

Multicomponent Reactions (MCRs) : As the aldehyde component in reactions like the Ugi or Strecker reactions, which can rapidly generate molecular diversity from simple starting materials.[12][13]

3.2. Strategic Use in Drug Discovery Campaigns

The structure of this compound can be leveraged in a typical drug discovery workflow. The methoxy group acts as a hydrogen bond acceptor and can influence the electronic properties and metabolic stability of the final compound.

Caption: Use of this compound in a drug discovery workflow.

This workflow illustrates how a single, versatile building block can be used to generate a large library of diverse compounds for biological screening. The subsequent identification of "hits" leads to further refinement through structure-activity relationship (SAR) studies, ultimately aiming for a clinical candidate.

Safety, Handling, and Storage

Proper handling is essential to maintain the integrity of the compound and ensure laboratory safety.

-

Hazard Statements : The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), is harmful if inhaled (H332), and may cause respiratory irritation (H335).[2][4]

-

Precautionary Measures : Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Avoid breathing dust, fumes, or vapors.[4]

-

Storage : As noted, the compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent oxidation of the aldehyde and degradation.[5][7]

Conclusion

This compound is a high-value chemical intermediate with well-defined properties and reliable synthesis routes. Its utility is primarily realized in its role as a versatile building block for the synthesis of complex heterocyclic compounds. The strategic location of its functional groups—an aldehyde for diverse transformations and a methoxy group for electronic and steric modulation—makes it an indispensable tool for researchers in synthetic organic chemistry, medicinal chemistry, and materials science. This guide provides the foundational technical knowledge required for its effective synthesis, characterization, and application in advanced research endeavors.

References

-

This compound. LookChem. [Link]

-

NMR, mass spectroscopy, IR - finding compound structure. ResearchGate. [Link]

-

NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. [Link]

-

Spectroscopy worked example combining IR, MS and NMR. YouTube. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]

-

Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. [Link]

-

Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Publications. [Link]

-

Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. [Link]

Sources

- 1. This compound | 22187-96-8 [sigmaaldrich.com]

- 2. This compound | 22187-96-8 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound CAS#: 22187-96-8 [m.chemicalbook.com]

- 7. 22187-96-8|this compound|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 22187-96-8 [chemicalbook.com]

- 10. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 11. lehigh.edu [lehigh.edu]

- 12. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 5-Methoxypicolinaldehyde

This guide provides an in-depth analysis of the spectroscopic data for 5-Methoxypicolinaldehyde (CAS No. 22187-96-8), a key building block in medicinal chemistry and materials science. For professionals in drug development and chemical research, precise structural confirmation is paramount. This document synthesizes available spectral data with established chemical principles to offer a comprehensive characterization, explaining the causality behind spectral features and outlining robust protocols for data acquisition.

Molecular Structure and Overview

This compound, with the molecular formula C₇H₇NO₂, possesses a pyridine ring substituted with an aldehyde group at the 2-position and a methoxy group at the 5-position. This substitution pattern dictates its unique electronic and structural properties, which are elucidated through the spectroscopic techniques discussed herein.

Molecular Properties:

-

Molecular Formula: C₇H₇NO₂[1]

-

Molecular Weight: 137.14 g/mol [1]

-

IUPAC Name: 5-methoxypyridine-2-carbaldehyde[2]

-

CAS Number: 22187-96-8[1]

The following sections will deconstruct the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a full structural assignment.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of ¹H and ¹³C nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum provides a definitive map of the hydrogen atoms within the molecule. The electron-withdrawing nature of the nitrogen atom and the aldehyde group, combined with the electron-donating effect of the methoxy group, creates a distinct chemical shift pattern for the aromatic protons.

Table 1: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment |

|---|---|---|---|

| 9.93 | Singlet (s) | 1H | Aldehyde (-CHO) |

| 8.37 | Doublet (d) | 1H | H-6 |

| 7.90 | Doublet (d) | 1H | H-4 |

| 7.24 | Doublet of Doublets (dd) | 1H | H-3 |

| 3.89 | Singlet (s) | 3H | Methoxy (-OCH₃) |

Data sourced from ChemicalBook, with interpretation by the author to resolve apparent typographical errors in the original listing.[3][4]

Expertise & Insights:

-

Aldehyde Proton (δ 9.93): The significant downfield shift is characteristic of an aldehyde proton, which is heavily deshielded by the anisotropic effect of the carbonyl double bond and its direct attachment to the electron-deficient pyridine ring. Its singlet nature confirms the absence of adjacent protons.

-

Aromatic Protons (δ 7.24-8.37):

-

The proton at the H-6 position (δ 8.37) is the most downfield of the ring protons. This is due to its ortho position relative to the ring nitrogen and the aldehyde group, both of which are strongly electron-withdrawing.

-

The H-4 proton (δ 7.90) is ortho to the electron-donating methoxy group but para to the aldehyde, resulting in a downfield shift.

-

The H-3 proton (δ 7.24) is ortho to the aldehyde and meta to the methoxy group, appearing as the most upfield of the ring protons. The expected splitting pattern is a doublet of doublets due to coupling with both H-4 and H-6 (though this is often simplified in data listings).

-

-

Methoxy Protons (δ 3.89): The sharp singlet integrating to three protons is unequivocally assigned to the methoxy group. Its chemical shift is typical for an aryl methyl ether.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

|---|---|---|

| ~192 | Aldehyde (C=O) | Carbonyl carbons in aromatic aldehydes appear significantly downfield. |

| ~160 | C-5 | Aromatic carbon attached to the electron-donating oxygen atom. |

| ~151 | C-2 | Carbon attached to the aldehyde and adjacent to the ring nitrogen. |

| ~145 | C-6 | Carbon adjacent to nitrogen, significantly deshielded. |

| ~122 | C-3 | Aromatic CH carbon. |

| ~110 | C-4 | Aromatic CH carbon, shielded by the ortho-methoxy group. |

| ~56 | Methoxy (-OCH₃) | Typical range for a methoxy carbon attached to an aromatic ring. |

Trustworthiness: This predictive model is grounded in fundamental principles. The electronegativity of substituents and their position on the pyridine ring are the primary determinants of chemical shifts. For instance, carbons directly attached to heteroatoms (N, O) or electron-withdrawing groups (CHO) are shifted downfield, while the methoxy carbon itself appears in its characteristic region.

NMR Experimental Protocol

A self-validating protocol ensures reproducibility and accuracy.

Caption: Standard workflow for NMR data acquisition and processing.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. The instrument must be properly tuned, and the magnetic field shimmed on the sample to achieve optimal resolution and lineshape.

-

¹H Acquisition: A standard single-pulse experiment is sufficient. Key parameters include a 90° pulse, a spectral width of ~16 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 2 seconds. Typically, 16 scans are averaged for a high signal-to-noise ratio.

-

¹³C Acquisition: A proton-decoupled single-pulse experiment is used. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024-4096) and a longer relaxation delay (2-5 seconds) are required.

-

Processing: The raw Free Induction Decay (FID) data is processed with an exponential window function, followed by Fourier transformation. The resulting spectrum is phase-corrected, baseline-corrected, and calibrated using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. While an experimental spectrum for this specific compound is not widely published, its structure allows for a confident prediction of its key absorption bands.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

|---|---|---|---|

| 3100-3000 | C-H (Aromatic) | Stretch | Medium |

| 2980-2850 | C-H (Alkyl) | Stretch | Medium-Weak |

| 2830 & 2720 | C-H (Aldehyde) | Stretch (Fermi Doublet) | Medium-Weak |

| ~1705 | C=O (Aldehyde) | Stretch | Strong |

| 1600-1450 | C=C & C=N (Aromatic Ring) | Stretch | Medium-Strong |

| 1250-1200 | C-O (Aryl Ether) | Asymmetric Stretch | Strong |

| 1050-1020 | C-O (Aryl Ether) | Symmetric Stretch | Medium |

Expertise & Insights:

-

Carbonyl Stretch (C=O): The most prominent peak is expected to be the strong C=O stretch around 1705 cm⁻¹. Conjugation with the pyridine ring lowers this frequency from the typical ~1725 cm⁻¹ for a saturated aldehyde.[6]

-

Aldehyde C-H Stretch: A hallmark of aldehydes is the appearance of two weak-to-medium bands (a Fermi doublet) at ~2830 cm⁻¹ and ~2720 cm⁻¹. The presence of these bands is a strong confirmation of the aldehyde functional group.[6]

-

Aromatic Region: Multiple bands between 1600 cm⁻¹ and 1450 cm⁻¹ will correspond to the C=C and C=N stretching vibrations of the substituted pyridine ring.

-

C-O Ether Stretch: A strong, distinct band between 1250-1200 cm⁻¹ is expected for the asymmetric C-O-C stretch of the aryl methoxy group, providing clear evidence for this functionality.

IR Experimental Protocol (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common technique for solid samples.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal (e.g., diamond or germanium). This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related absorptions.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal.

-

Pressure Application: Use the integrated pressure anvil to apply consistent and firm pressure, ensuring good optical contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16-32 scans is standard practice to improve the signal-to-noise ratio.

-

Data Analysis: The final spectrum is presented as a ratio of the sample scan to the background scan. Major absorption bands are identified and correlated with functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the fragmentation of the molecule upon ionization.

-

Molecular Ion: For a molecular formula of C₇H₇NO₂, the monoisotopic mass is 137.048 g/mol . In a typical Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would appear at m/z 137. In a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule ([M+H]⁺) would be observed at m/z 138.

Predicted Fragmentation Pathway (EI-MS)

The fragmentation of aromatic aldehydes is well-documented. The molecular ion is energetically unstable and will break apart in predictable ways to form more stable fragment ions.[7][8]

Table 4: Predicted Major Fragment Ions in EI-MS

| m/z | Proposed Ion Formula | Plausible Neutral Loss |

|---|---|---|

| 137 | [C₇H₇NO₂]⁺˙ | (Molecular Ion) |

| 136 | [C₇H₆NO₂]⁺ | H˙ (from aldehyde) |

| 108 | [C₆H₆NO]⁺ | CO (from aldehyde) |

| 94 | [C₅H₄NO]⁺ | CH₂O (from methoxy) |

| 78 | [C₅H₄N]⁺ | CO (from ion at m/z 108) |

Caption: Plausible EI fragmentation pathway for this compound.

Expertise & Insights:

-

Loss of a Hydrogen Radical (m/z 136): A common initial fragmentation for aldehydes is the loss of the aldehydic hydrogen radical (H˙) to form a stable acylium ion.

-

Loss of Carbon Monoxide (m/z 108): The molecular ion can lose a neutral carbon monoxide (CO) molecule, a very common and energetically favorable fragmentation for aromatic aldehydes, resulting in the ion at m/z 108.

-

Further Fragmentation (m/z 78): The fragment at m/z 108 can undergo further loss of another CO or related fragments, leading to smaller pyridine-based cations like the one at m/z 78.

MS Experimental Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a solvent mixture suitable for ESI, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid is critical for promoting protonation to form [M+H]⁺ ions.

-

Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

ESI-MS Acquisition:

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Mass Range: Scan a range that includes the expected molecular ion, e.g., m/z 50-300.

-

-

Tandem MS (MS/MS) for Fragmentation: To confirm fragmentation patterns, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 138) as the precursor, applying collision energy (e.g., 10-30 eV) in the collision cell, and scanning the resulting fragment ions.

Conclusion

The comprehensive analysis of ¹H NMR, IR, and Mass Spectrometry data provides a self-validating and unambiguous structural confirmation of this compound. The characteristic chemical shifts in the ¹H NMR spectrum, the predicted vibrational frequencies of the aldehyde and methoxy groups in the IR spectrum, and the logical fragmentation patterns in the mass spectrum all converge to support the assigned structure. The protocols detailed herein provide a robust framework for researchers to replicate this characterization with high fidelity, ensuring the quality and integrity of this vital chemical intermediate in their research and development endeavors.

References

-

FTIR Spectrum Information and Bond Relationship. (n.d.). Retrieved from [Link]

- Interpretation of Mass Spectra. (n.d.). Retrieved from [Source URL not provided, general mass spectrometry principles]

- SpectraBase. (2025). 5-Methoxy-2-methyl-1,2-dihydroisoquinoline-3-carbaldehyde - Optional[Vapor Phase IR] - Spectrum. John Wiley & Sons, Inc.

- ChemicalBook. (n.d.). 5-(Methoxycarbonyl)pyridine-2-carboxylic acid(17874-79-2) 1H NMR spectrum.

- SpectraBase. (2025). 5-Methoxysalicylaldehyde - Optional[FTIR] - Spectrum. John Wiley & Sons, Inc.

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Source URL not provided, general IR table]

- ACS Publications. (2022). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning.

- Royal Society of Chemistry. (n.d.). Supporting Information for Amine N-Oxide Deoxygenation.

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzaldehyde. Retrieved from [Link]

- Defense Technical Information Center (DTIC). (n.d.). Mass Spectral Fragmentation of VX.

-

Chem Help ASAP. (2023, February 3). Predicting likely fragments in a mass spectrum. YouTube. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Supporting Information for Aerobic C-N Bond Activation.

- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal.

- ResearchGate. (1999). FTIR di†erence spectra of methoxy species formed by methanol...

- Thermo Fisher Scientific. (2007). Aldrich FT-IR Collection Edition II.

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | 22187-96-8 [sigmaaldrich.com]

- 3. This compound | 22187-96-8 [chemicalbook.com]

- 4. This compound CAS#: 22187-96-8 [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Solubility Profile of 5-Methoxypicolinaldehyde: A Technical Guide for Drug Development Professionals

Introduction: Understanding the Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, solubility stands as a critical gatekeeper, influencing everything from formulation and bioavailability to ultimate therapeutic efficacy. 5-Methoxypicolinaldehyde, a heterocyclic aldehyde, presents a unique structural motif of interest in medicinal chemistry. This guide provides an in-depth technical exploration of its solubility in common organic solvents, offering a framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility profile. By synthesizing theoretical principles with practical, field-proven methodologies, this document aims to empower scientists to make informed decisions in their research and development endeavors.

Theoretical Framework: The Science of Dissolution

The adage "like dissolves like" serves as a foundational principle in solubility science.[1] This concept is governed by the intermolecular forces between the solute (in this case, this compound) and the solvent. A solute will dissolve in a solvent if the energy of the solute-solvent interactions is sufficient to overcome the solute-solute and solvent-solvent interactions.

The structure of this compound, featuring a pyridine ring, a methoxy group, and an aldehyde functional group, dictates its polarity and potential for intermolecular interactions. The nitrogen atom in the pyridine ring and the oxygen atoms in the methoxy and aldehyde groups can act as hydrogen bond acceptors. The presence of these polar functional groups suggests a degree of solubility in polar solvents.

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP).[2] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from London dispersion forces.

-

δP (Polar): Stemming from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

A substance is more likely to dissolve in a solvent with a similar HSP profile. The closer the HSP values of the solute and solvent, the greater the affinity between them.[3]

Predicted Solubility Profile of this compound

The following table provides a predicted qualitative solubility profile for this compound in a range of common organic solvents. It is crucial to note that this is a theoretical estimation and should be verified experimentally.

| Solvent | Solvent Polarity | Predicted Solubility of this compound | Rationale |

| Water | High | Sparingly Soluble to Insoluble | The pyridine nitrogen and oxygen atoms can hydrogen bond with water, but the overall aromatic and methoxy character may limit solubility. |

| Methanol | High | Soluble | The polar hydroxyl group of methanol can interact favorably with the polar functionalities of the solute. |

| Ethanol | High | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding.[1] |

| Acetone | Medium | Soluble | As a polar aprotic solvent, acetone can engage in dipole-dipole interactions.[1] |

| Ethyl Acetate | Medium | Soluble | Offers a balance of polar and non-polar characteristics, likely to be a good solvent. |

| Dichloromethane | Medium | Soluble | A polar aprotic solvent that can effectively solvate the molecule. |

| Chloroform | Medium | Soluble | Similar to dichloromethane in its solvent properties. |

| Toluene | Low | Sparingly Soluble | The non-polar nature of toluene may not be optimal for solvating the polar groups of the molecule. |

| Hexane | Low | Insoluble | As a non-polar alkane, hexane is unlikely to dissolve a moderately polar compound like this compound. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is essential. The following protocol outlines a standard method for determining the solubility of an organic compound like this compound.

Qualitative Solubility Assessment

A preliminary qualitative assessment can provide a rapid understanding of the solubility profile across a range of solvents.[6][7][8][9][10][11][12][13][14]

Materials:

-

This compound

-

A selection of organic solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a series of clean, dry test tubes.

-

To each test tube, add 1 mL of a different solvent.

-

Vortex each tube vigorously for 30-60 seconds.

-

Visually inspect each tube for the presence of undissolved solid.

-

Record the solubility as "soluble," "sparingly soluble," or "insoluble."

Quantitative Solubility Determination (Shake-Flask Method)

For precise solubility values, the shake-flask method is a widely accepted technique.

Materials:

-

This compound

-

Selected organic solvents

-

Scintillation vials or sealed flasks

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each solvent to the respective vials.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring that a saturated solution is achieved with excess solid remaining.

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis method.

-

Calculate the solubility in mg/mL or mol/L.

Workflow for Experimental Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility and Enhancement Strategies

Several factors can influence the solubility of a compound, including:

-

Temperature: For most solids, solubility increases with temperature.

-

pH: For ionizable compounds, solubility is highly pH-dependent. This compound, with a basic pyridine nitrogen, will exhibit increased solubility in acidic solutions due to the formation of a more soluble salt.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.

Should the intrinsic solubility of this compound be insufficient for a desired application, various formulation strategies can be employed to enhance it, such as salt formation, co-solvency, and the use of cyclodextrins or lipid-based delivery systems.

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. In general, work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not extensively documented, a comprehensive understanding of its structure and the fundamental principles of solubility allows for a reasoned prediction of its behavior. This guide has provided a theoretical framework, a predicted solubility profile, and a detailed experimental protocol to empower researchers to confidently determine the solubility of this compound. Accurate solubility data is a cornerstone of successful drug development, and the methodologies outlined herein provide a robust pathway to obtaining this critical information.

References

-

Solubility of Things. (n.d.). 2-Pyridinecarboxaldehyde. Retrieved from [Link]

-

Studylib. (n.d.). Organic Chemistry Solubility Tests: Qualitative Analysis. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

CSUB. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Qualitative Analysis of Organic Compounds. (n.d.). Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). HSP for Beginners. Retrieved from [Link]

-

SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Pyridinecarboxaldehyde (CAS 1121-60-4). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 1). 2.9: Qualitative Analysis of Organic Compounds. Retrieved from [Link]

- Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. doi:10.1039/D4TC00324A

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [guidechem.com]

- 6. studylib.net [studylib.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. csub.edu [csub.edu]

- 9. chem.ws [chem.ws]

- 10. www1.udel.edu [www1.udel.edu]

- 11. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. saltise.ca [saltise.ca]

- 14. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Commercial Sourcing and Application of 5-Methoxypicolinaldehyde for Drug Discovery Professionals

As a Senior Application Scientist, the path from a promising chemical scaffold to a viable drug candidate is one I have navigated countless times. Success in this journey hinges not only on innovative molecular design but also on the foundational ability to source high-quality, reliable starting materials. This guide provides an in-depth look at 5-Methoxypicolinaldehyde (CAS No. 22187-96-8), a versatile heterocyclic building block, offering technical insights into its commercial availability, supplier evaluation, safe handling, and strategic application in medicinal chemistry.

Core Compound Specifications

This compound, also known as 5-methoxypyridine-2-carboxaldehyde, is a substituted pyridine derivative. The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] The aldehyde functional group at the 2-position serves as a reactive handle for a multitude of chemical transformations, making this compound a valuable starting point for generating diverse compound libraries.

Below is a summary of its essential chemical and physical properties, compiled from leading supplier data.

| Property | Value | Source(s) |

| CAS Number | 22187-96-8 | [3][4][5] |

| Molecular Formula | C₇H₇NO₂ | [3][4] |

| Molecular Weight | 137.14 g/mol | [3][5] |

| Appearance | White to yellow solid | |

| IUPAC Name | 5-methoxypyridine-2-carbaldehyde | [5][6] |

| Synonyms | 5-Methoxypyridine-2-carboxaldehyde, 5-Methoxy-2-formylpyridine | [3] |

| Canonical SMILES | COC1=CC=C(C=O)N=C1 | [6] |

| Storage Conditions | Store at -20°C or 2-8°C, sealed, away from moisture, under inert gas | [3] |

Commercial Landscape and Supplier Analysis

This compound is readily available from a wide range of chemical suppliers, positioning it as an accessible building block for both small-scale discovery and larger-scale synthesis campaigns. However, not all suppliers offer the same level of quality, documentation, or purity, which are critical considerations for drug development professionals.

Causality of Purity in Drug Discovery

The choice of purity level is a strategic one, dictated by the stage of research:

-

>98% Purity: This is the gold standard for lead optimization and structure-activity relationship (SAR) studies. High purity ensures that observed biological activity is attributable to the intended compound and not an impurity, preventing costly misinterpretations of data.

-

95-97% Purity: For initial high-throughput screening (HTS) library synthesis or for process development and route scouting, a slightly lower purity may be acceptable. This can be a cost-effective approach, provided that a robust analytical workflow is in place to characterize the final compounds thoroughly.

Comparative Supplier Overview

The following table summarizes the offerings from several prominent suppliers. This is not an exhaustive list but represents a cross-section of the market, from large distributors to specialized boutique labs.

| Supplier | Purity Offered | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | Not specified in snippet | Varies | A major distributor with extensive documentation and technical support.[5] |

| ChemScene | ≥98% | Research to bulk scales | Offers custom synthesis and commercial production services.[3] |

| Fluorochem | 95% | 250 mg to 25 g | Provides detailed safety data and clear stock levels across regions.[6] |

| A2B Chem | 97% | 50 mg to 1 g | Caters to smaller, research-focused quantities. |

| BLD Pharm | Not specified in snippet | Research quantities | A supplier of various heterocyclic building blocks.[7] |

| MSE Supplies | 99.48% (HPLC) | 5 g to 25 g | Offers high-purity grades suitable for demanding applications. |

Protocol for Procurement and Safe Handling

A self-validating system for procurement and handling is essential for experimental reproducibility and laboratory safety.

Step-by-Step Procurement and Qualification Workflow

Caption: A robust workflow for sourcing and validating chemical reagents.

Safe Handling and Storage Protocol

Based on authoritative safety data, this compound requires careful handling.[6]

-

Hazard Identification: The compound is classified as an irritant. Key hazard statements include:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[6]

-

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Handling Procedures: Avoid generating dust. Use appropriate tools (spatulas) for weighing and transferring. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term stability, store at -20°C.[3] For daily use, storage at 2-8°C is also acceptable.

-

Spills and Disposal: In case of a spill, absorb with an inert material and place in a designated chemical waste container. Dispose of waste in accordance with local, state, and federal regulations.

Overview of Synthetic Routes

Understanding the synthesis of a starting material provides insight into potential impurities. A common and efficient method for preparing this compound is through nucleophilic aromatic substitution.

Synthesis via Nucleophilic Aromatic Substitution

A prevalent laboratory-scale synthesis involves the reaction of 5-fluoropicolinaldehyde with sodium methoxide in methanol.[4] The electron-withdrawing nature of the aldehyde and the pyridine nitrogen activates the aromatic ring, facilitating the displacement of the fluoride by the methoxide nucleophile.

Caption: Synthesis of this compound from 5-fluoropicolinaldehyde.

The Role of this compound in Medicinal Chemistry

The true value of this compound lies in its application as a versatile scaffold for building molecules with therapeutic potential. The pyridine core is a cornerstone of modern drug design, and the aldehyde group provides a gateway for diversification.[2][8]

Synthetic Utility for Library Development

The aldehyde functionality is a linchpin for numerous carbon-carbon and carbon-nitrogen bond-forming reactions, including:

-

Reductive Amination: To install a diverse range of amine side chains, a fundamental step in tuning solubility, cell permeability, and target engagement.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes, enabling access to different geometries and downstream functionalization.

-

Condensation Reactions: To form imines, oximes, or hydrazones, which can act as final products or as intermediates for constructing larger heterocyclic systems.

Strategic Application Example: A Blueprint for Discovery

While specific examples of this compound in clinical candidates are proprietary, its utility can be understood by analogy to structurally similar intermediates. For instance, related compounds like 4-Methyl-5-nitropicolinaldehyde are documented as key starting materials in the multi-step synthesis of pyrimidine-based PI3K inhibitors for oncology.[9] In that context, the aldehyde is used to construct a core heterocyclic structure, and other functional groups are later manipulated to optimize activity.

Similarly, a research program could leverage this compound to generate a library of novel kinase inhibitors, GPCR modulators, or anti-infective agents. The methoxy group provides a point for electronic tuning and can influence the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, while the aldehyde allows for the systematic exploration of chemical space around the pyridine core.

Conclusion

This compound is more than just a chemical on a shelf; it is a key enabler for innovation in drug discovery. Its ready commercial availability from multiple suppliers allows researchers to focus on the science of creating new medicines. By implementing a rigorous procurement and qualification strategy, adhering to strict safety protocols, and leveraging its synthetic versatility, drug development professionals can effectively utilize this building block to accelerate their journey toward novel therapeutics.

References

-

SAFETY DATA SHEET: 5-Bromo-3-methoxypicolinaldehyde oxime. AFG Bioscience LLC. [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Ain Shams Engineering Journal. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. [Link]

- US Patent US6245913B1: Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

-

Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound CAS#: 22187-96-8 [m.chemicalbook.com]

- 5. This compound | 22187-96-8 [sigmaaldrich.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 22187-96-8|this compound|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 5-Methoxypicolinaldehyde for Researchers and Drug Development Professionals

Executive Summary: The Strategic Value of a Versatile Pyridine Aldehyde

In the landscape of medicinal chemistry and drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency and access to novel chemical space. 5-Methoxypicolinaldehyde, a substituted pyridine derivative, has emerged as a highly valuable and versatile building block. Its unique electronic and structural features—a nucleophilic aldehyde, an electron-donating methoxy group, and a pyridine ring—provide a powerful toolkit for the construction of complex heterocyclic scaffolds. This guide offers a comprehensive technical overview of this compound, synthesizing its physicochemical properties, proven synthetic methodologies, chemical reactivity, and applications. It is intended to serve as a practical resource for researchers and drug development professionals, enabling them to strategically leverage this reagent in the synthesis of next-generation therapeutics.

Core Physicochemical & Spectroscopic Profile

This compound (CAS No. 22187-96-8) is also known by its synonyms, 5-Methoxypyridine-2-carboxaldehyde and 2-Formyl-5-methoxypyridine.[1][2] It typically presents as a white to off-white solid.[3] Proper handling mandates storage under an inert atmosphere (nitrogen or argon) at 2-8°C to maintain its integrity.[2][4]

Key Properties & Data

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₂ | [2][5][6] |

| Molecular Weight | 137.14 g/mol | [5][6] |

| CAS Number | 22187-96-8 | [2][3][5] |

| Appearance | White to off-white solid | [3] |

| Boiling Point | 248.4 ± 20.0 °C (Predicted) | [3][4] |

| Density | 1.159 ± 0.06 g/cm³ (Predicted) | [3][4] |

| Flash Point | 104.0 ± 1.4 °C | [2][4] |

| pKa | 3.16 ± 0.10 (Predicted) | [2][4] |

Spectroscopic Signature

Definitive characterization is essential for verifying the identity and purity of any synthetic building block. While comprehensive, experimentally-derived spectra are not universally available in public databases, the expected spectroscopic features can be reliably predicted from the molecule's structure.

¹H NMR (Proton Nuclear Magnetic Resonance): Experimental data reported in CDCl₃ provides the following characteristic shifts:

-

δ 9.93 (s, 1H): This singlet corresponds to the highly deshielded aldehyde proton (-CHO).[3][7]

-

δ 8.37 (d, 1H): A doublet representing the proton on the carbon adjacent to the nitrogen in the pyridine ring.[3][7]

-

δ 7.90 (d, 1H): A doublet for one of the aromatic protons on the pyridine ring.[3][7]

-

δ 7.24 (dd, 1H): A doublet of doublets for the remaining aromatic proton, showing coupling to its neighbors.[3][7]

-

δ 3.89 (s, 3H): This singlet is characteristic of the three protons of the methoxy group (-OCH₃).[3][7]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Based on standard chemical shift tables, the expected approximate resonances are:[8]

-

~190-193 ppm: Aldehyde carbonyl carbon (C=O).

-

~155-165 ppm: Aromatic carbon attached to the methoxy group (C-OCH₃).

-

~110-150 ppm: Remaining aromatic carbons of the pyridine ring.

-

~55-56 ppm: Methoxy carbon (-OCH₃).

IR (Infrared) Spectroscopy: The key diagnostic absorption bands would include:[9][10]

-

~2950-3100 cm⁻¹: C-H stretching from the aromatic ring and methoxy group.

-

~2720 cm⁻¹ and ~2820 cm⁻¹: Characteristic C-H stretching of the aldehyde group (Fermi doublet).

-

~1690-1715 cm⁻¹: Strong C=O stretching of the aromatic aldehyde.

-

~1580-1600 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.

-

~1250 cm⁻¹: Asymmetric C-O-C stretching of the methoxy ether group.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z of approximately 137.05.

Synthesis Methodologies: Pathways to a Key Intermediate

The utility of this compound is underpinned by its accessible synthesis. Two primary, field-proven routes are prevalent, each offering distinct advantages depending on the available starting materials and desired scale.

Route 1: Nucleophilic Aromatic Substitution

This is a common and efficient method starting from a more readily available halogenated pyridine. The core of this synthesis is a nucleophilic aromatic substitution (SₙAr) reaction.

Causality and Experimental Insight: The fluorine atom at the 5-position of the pyridine ring is an excellent leaving group, activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen and the aldehyde group. Sodium methoxide serves as a potent, yet simple, source of the methoxide nucleophile. Methanol is an ideal solvent as it readily dissolves the reactants and is the conjugate acid of the incoming nucleophile, minimizing side reactions. The elevated temperature (55 °C) provides the necessary activation energy to drive the reaction to completion overnight.[3][7]

Experimental Protocol: Synthesis from 5-Fluoropicolinaldehyde [3][7]

-

Reaction Setup: Dissolve 5-fluoropicolinaldehyde (1.0 eq) and sodium methoxide (1.5 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Reaction Conditions: Heat the mixture to 55 °C and stir overnight.

-

Workup: Upon completion (monitored by TLC), cool the reaction mixture to room temperature. Filter the mixture to remove any inorganic salts, washing the filter cake with a small amount of methanol.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue via column chromatography (e.g., using a 30-45% ethyl acetate/hexane gradient) to afford this compound as a colorless oil or white solid. A typical yield for this procedure is approximately 66%.[3]

Route 2: Oxidation of the Corresponding Alcohol

An alternative strategy involves the mild oxidation of the precursor alcohol, (5-methoxypyridin-2-yl)methanol.

Experimental Protocol: Oxidation using Manganese Dioxide [2][4]

-

Reaction Setup: Dissolve (5-methoxypyridin-2-yl)methanol (1.0 eq) in a suitable solvent such as chloroform or dichloromethane in a round-bottom flask.

-

Reagent Addition: Add activated manganese(IV) oxide (MnO₂, ~5-10 eq) portion-wise to the stirring solution.

-

Reaction Conditions: Stir the resulting suspension vigorously at room temperature for 18-24 hours. The reaction progress can be monitored by TLC.

-

Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts, washing thoroughly with the solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield this compound. This method is often high-yielding (typically >75%) and avoids harsh conditions, making it suitable for sensitive substrates.[2]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the reactivity of its aldehyde functional group, modulated by the electronic properties of the methoxy-substituted pyridine ring.

The aldehyde is a prime electrophile, readily participating in a variety of crucial carbon-carbon bond-forming reactions. One of the most powerful of these is the Knoevenagel condensation . This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile or diethyl malonate), typically catalyzed by a weak base.[9][11]

This reaction is exceptionally valuable as it introduces a vinyl linkage, extending the carbon skeleton and providing a conjugated system that can be further functionalized. The resulting α,β-unsaturated products are versatile intermediates for Michael additions, cycloadditions, and other transformations.[1][12][13]

Application in Drug Development: Synthesis of a PDE4 Inhibitor

The true measure of a building block's value is its successful application in the synthesis of high-value targets. This compound serves as a key starting material in the synthesis of GSK256066 , a highly potent and selective inhaled inhibitor of phosphodiesterase 4 (PDE4) developed for treating respiratory diseases like asthma and COPD.

The synthesis leverages the aldehyde functionality of this compound for a crucial condensation reaction to construct the core of the final drug molecule. While the full, detailed industrial synthesis is proprietary, published literature outlines a plausible pathway where the aldehyde undergoes a condensation reaction with an appropriate amine-containing fragment, followed by further transformations to yield the final complex structure. The pyridine and methoxy moieties of the starting material become integral parts of the final pharmacophore, highlighting the efficiency of its use.

The development of GSK256066 underscores the strategic importance of this compound. Its structure is not merely a scaffold to be built upon but is a carefully selected component that directly contributes to the final biological activity and pharmacological profile of a clinical-stage drug candidate.[14][15]

Safe Handling, Storage, and Disposal

As with any active chemical reagent, adherence to strict safety protocols is paramount.

Hazard Identification:

-

This compound is classified as harmful and an irritant.[6]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Signal Word: Warning.[6]

Protocol for Safe Handling:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Wear a standard laboratory coat, fully buttoned.

-

Use chemical-resistant gloves (e.g., nitrile).

-

Wear ANSI-approved safety glasses or goggles.

-

-

Handling Procedure:

-

Avoid generating dust. If weighing out the solid, do so carefully within the fume hood.

-

Keep containers tightly closed when not in use.

-

Wash hands thoroughly after handling, even if gloves were worn.

-

-

Spill Response:

-

In case of a small spill, decontaminate the area with a suitable absorbent material.

-

Place the contaminated material in a sealed container for proper disposal.

-

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[2][4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a quintessential example of a modern heterocyclic building block. Its well-defined physicochemical properties, accessible synthetic routes, and predictable reactivity make it a reliable tool for medicinal chemists. Its demonstrated role in the synthesis of advanced clinical candidates like GSK256066 validates its importance in drug discovery pipelines. By understanding the technical nuances presented in this guide, researchers can confidently and effectively integrate this powerful intermediate into their synthetic strategies, accelerating the path toward novel therapeutic agents.

References

-

A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. (n.d.). SBQ. Retrieved December 31, 2025, from [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.). Human Metabolome Database. Retrieved December 31, 2025, from [Link]

-

This compound. (n.d.). LookChem. Retrieved December 31, 2025, from [Link]

-

Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved December 31, 2025, from [Link]

-

Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. (n.d.). Bentham Science Publisher. Retrieved December 31, 2025, from [Link]

-

An Efficient, Base-Catalyzed, Aqueous Knoevenagel Condensation for the Undergraduate Organic Laboratory. (2007). The Chemical Educator. Retrieved December 31, 2025, from [Link]

-

This compound. (n.d.). LookChem. Retrieved December 31, 2025, from [Link]

-

Recent Developments on Five-Component Reactions. (2020). MDPI. Retrieved December 31, 2025, from [Link]

-

IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. (n.d.). Retrieved December 31, 2025, from [Link]

-

13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved December 31, 2025, from [Link]

-

Condensation reaction. (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link]

-

Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014). PMC. Retrieved December 31, 2025, from [Link]

-

In vitro characterization of GSK256066, an exceptionally high affinity and selective inhibitor of PDE4 suitable for topical administration. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Theoretical Confirmation of the Quinone Methide Hypothesis for the Condensation Reactions in Phenol-Formaldehyde Resin Synthesis. (n.d.). MDPI. Retrieved December 31, 2025, from [Link]

-

Mechanism of Base-Catalyzed Resorcinol-Formaldehyde and Phenol-Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study. (2017). PMC - NIH. Retrieved December 31, 2025, from [Link]

-

A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. (n.d.). MDPI. Retrieved December 31, 2025, from [Link]

-

In vivo characterization of GSK256066, a high-affinity inhaled phosphodiesterase 4 inhibitor. (2011). The Journal of pharmacology and experimental therapeutics. Retrieved December 31, 2025, from [Link]

Sources

- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 2. PhytoBank: 13C NMR Spectrum (PHY0032058) [phytobank.ca]

- 3. This compound | 22187-96-8 [chemicalbook.com]

- 4. This compound|lookchem [lookchem.com]

- 5. 22187-96-8 | this compound | Aldehydes | Ambeed.com [ambeed.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound CAS#: 22187-96-8 [m.chemicalbook.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. spectrabase.com [spectrabase.com]

- 11. bhu.ac.in [bhu.ac.in]

- 12. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]

- 13. mdpi.com [mdpi.com]

- 14. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 5-Methoxypicolinaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a focused examination of the key physical properties of 5-Methoxypicolinaldehyde (CAS No. 22187-98-8), a heterocyclic aldehyde of significant interest in medicinal chemistry and organic synthesis. As a crucial building block, understanding its physical characteristics is paramount for its effective handling, reaction optimization, and integration into drug discovery workflows. This document moves beyond a simple data sheet to offer practical, field-proven insights into the determination and interpretation of these properties.

Compound Profile: this compound

This compound, also known as 5-methoxypyridine-2-carboxaldehyde, belongs to the pyridine class of compounds. Its structure, featuring a methoxy group and an aldehyde on a pyridine ring, makes it a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde group serves as a reactive handle for various transformations, while the methoxy group and the pyridine nitrogen influence the molecule's electronic properties, solubility, and biological interactions.